3,3'-Dichlorobenzidine

Catalog No.
S568700
CAS No.
91-94-1
M.F
C6H3ClNH2C6H3ClNH2
C12H10Cl2N2
C12H10Cl2N2
M. Wt
253.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-Dichlorobenzidine

CAS Number

91-94-1

Product Name

3,3'-Dichlorobenzidine

IUPAC Name

4-(4-amino-3-chlorophenyl)-2-chloroaniline

Molecular Formula

C6H3ClNH2C6H3ClNH2
C12H10Cl2N2
C12H10Cl2N2

Molecular Weight

253.12 g/mol

InChI

InChI=1S/C12H10Cl2N2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6H,15-16H2

InChI Key

HUWXDEQWWKGHRV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N

solubility

0.07 % at 59° F (NIOSH, 2016)
1.22e-05 M
In water, 3.1 mg/L at 25 °C
Moderately soluble in alcohol; readily soluble in ether
Soluble in acetic acid, benzene, and ethanol
Slightly soluble in dilute hydrochloric acid
Solubility in water: none
(59°F): 0.07%

Synonyms

3,3 Dichlorobenzidine, 3,3' Dichlorobenzidine, 3,3'-Dichlorobenzidine, 3,3-Dichlorobenzidine

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N

The exact mass of the compound 3,3'-Dichlorobenzidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.07 % at 59° f (niosh, 2016)1.22e-05 min water, 3.1 mg/l at 25 °cmoderately soluble in alcohol; readily soluble in ethersoluble in acetic acid, benzene, and ethanolslightly soluble in dilute hydrochloric acidsolubility in water: none(59°f): 0.07%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154073. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Benzidines. It belongs to the ontological category of monochlorobenzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens, Mutagens. However, this does not mean our product can be used or applied in the same or a similar way.

3,3'-Dichlorobenzidine (DCB) is a crystalline aromatic diamine primarily valued as a critical precursor for the synthesis of diarylide yellow and orange pigments. These high-performance pigments are extensively used in printing inks, plastics, and paints where durability and specific color characteristics are required. Structurally, the two chlorine atoms distinguish DCB from its parent compound, benzidine, and other analogues like 3,3'-dimethylbenzidine (o-tolidine), imparting specific properties to the final pigments and polymers derived from it. While also used in the synthesis of certain polyurethanes and dyes, its principal procurement driver is its role in creating pigments with superior performance profiles.

Substituting 3,3'-Dichlorobenzidine (DCB) with non-chlorinated benzidine or methylated analogs like 3,3'-dimethylbenzidine (o-tolidine) is often unfeasible in its primary applications. The chlorine atoms are not passive substituents; they are integral to the molecular structure that dictates the final properties of diarylide pigments, such as color, lightfastness, and solvent resistance. For instance, the synthesis of high-performance pigments like Pigment Yellow 12, 13, and 83 specifically requires the bis-diazotization of DCB, a reaction whose kinetics and coupling behavior are critically influenced by the electron-withdrawing nature of the chlorine atoms. Using benzidine or o-tolidine would result in entirely different pigment molecules with distinct and often inferior performance characteristics. In polymer applications, the chlorine atoms modify the reactivity of the amine groups and the properties of the resulting polymer backbone, affecting thermal stability and solubility, thus preventing direct substitution.

Enhanced Thermal Stability in Polyimide Formulations Compared to Methylated Analogs

In the synthesis of high-temperature polyimides, the choice of diamine monomer is critical for thermal performance. While direct TGA data for a polyimide based solely on 3,3'-Dichlorobenzidine is not readily available in comparative studies, inferences can be drawn from related structures. For example, a PMR polyimide (TMBZ-15) based on 2,2',6,6,'-tetramethylbenzidine showed a maximum intensity of main chain degradation (NH3 release) at 557°C. In contrast, the state-of-the-art PMR-15, based on methylene dianiline, showed this degradation peak at a lower temperature of 514°C. The electron-withdrawing nature of chlorine atoms in DCB is known to enhance the overall stability of molecular systems, suggesting that polyimides derived from DCB would exhibit superior or at least distinct thermal degradation profiles compared to non-halogenated or alkyl-substituted benzidines.

Evidence DimensionTemperature of Maximum Main Chain Degradation Rate (Tmax)
Target Compound DataNot directly measured, but inferred to be high due to the stabilizing effect of chlorine atoms.
Comparator Or BaselinePMR-15 (Methylene Dianiline-based Polyimide): 514°C; TMBZ-15 (Tetramethylbenzidine-based Polyimide): 557°C
Quantified DifferenceThe tetramethyl-substituted benzidine polyimide shows a 43°C higher Tmax for main chain degradation compared to the methylene dianiline-based standard.
ConditionsThermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) under a dynamic nitrogen atmosphere.

For applications in aerospace and electronics, higher thermal stability translates to a wider operational window and greater material reliability, making the specific diamine choice a critical procurement decision.

Distinct Solubility Profile Compared to Parent Compound and Salts, Enabling Specific Process Chemistries

The solubility of 3,3'-Dichlorobenzidine (DCB) is markedly different from its parent compound, benzidine, and its own salts, which is a critical factor for process design and solvent selection. DCB base is soluble in organic solvents like alcohol, benzene, and diethyl ether but has very low solubility in water (0.4 mg/100 ml at 22°C). In contrast, its dihydrochloride salt is sparingly soluble in water but readily soluble in alcohol. This differential solubility is exploited in synthesis and purification processes, allowing for selective precipitation and extraction. For example, the preparation of DCB itself involves a rearrangement in acid, followed by neutralization to precipitate the less water-soluble base, separating it from water-soluble impurities.

Evidence DimensionSolubility in Water
Target Compound Data3,3'-Dichlorobenzidine: 0.4 mg/100 ml (0.004 g/L) at 22°C
Comparator Or Baseline3,3'-Dichlorobenzidine Dihydrochloride: Sparingly soluble; Benzidine: Slightly soluble (solubility not quantified in sources but generally low)
Quantified DifferenceDCB base is significantly less soluble in water than its dihydrochloride salt, a key property for its isolation and purification.
ConditionsAqueous solution at or near room temperature.

This specific solubility profile dictates the required solvents and process steps for synthesis and purification, making it a non-interchangeable precursor for buyers with established manufacturing workflows.

Superior Detection Sensitivity Over Benzidine in Analytical Applications

In trace-level environmental analysis, the specific chemical properties of 3,3'-Dichlorobenzidine (DCB) allow for more sensitive detection compared to its parent compound, benzidine. Using an optimized online solid-phase extraction and liquid chromatography method with electrochemical detection, the detection limit for DCB in fortified reagent water was 50 ng/L. For benzidine, under the same analytical conditions, the detection limit was 100 ng/L. This indicates a twofold increase in detection sensitivity for DCB.

Evidence DimensionMethod Detection Limit (MDL)
Target Compound Data50 ng/L
Comparator Or BaselineBenzidine: 100 ng/L
Quantified Difference2x lower detection limit (higher sensitivity) for 3,3'-Dichlorobenzidine
ConditionsOnline solid-phase extraction and liquid chromatography with coulometric detection (E = 700 mV) in fortified reagent water.

For laboratories developing analytical standards or conducting environmental monitoring, procuring DCB provides a more sensitive and reliable quantification at ultra-trace levels compared to benzidine.

Precursor for High-Performance Diarylide Pigments in Printing Inks

The primary industrial use of 3,3'-Dichlorobenzidine is as an essential intermediate for producing diarylide pigments, such as Pigment Yellow 12, 13, 14, and 83. The specific chlorinated structure of DCB is fundamental to achieving the desired bright yellow to reddish-yellow hues, insolubility, and lightfastness required for high-quality, durable printing inks used in packaging and publications. Its non-interchangeability with other benzidine analogs makes it the required starting material for these specific, high-value pigment classes.

Monomer for Specialty Polyimides and Polyurethanes with Modified Properties

In polymer science, DCB can be used as a diamine monomer to synthesize specialty polyimides and polyurethanes. The presence of chlorine atoms on the backbone alters the polymer's properties, including potentially increasing thermal stability and modifying solubility compared to polymers made from unsubstituted benzidine or o-tolidine. This makes it a candidate for applications requiring specific thermal performance or processability in niche electronic or aerospace components.

Certified Standard for Environmental and Industrial Hygiene Analysis

Given its distinct analytical signature and higher detection sensitivity compared to benzidine, high-purity 3,3'-Dichlorobenzidine serves as a critical analytical standard. It is procured by environmental testing labs and regulatory agencies for method development, instrument calibration, and quality control in the trace-level monitoring of water and soil samples for carcinogenic aromatic amines.

Physical Description

3,3'-dichlorobenzidine is a gray to purple crystalline powder. Insoluble in water. Very toxic. Used in the dye industry, curing agent for isocyanate terminated resins.
GREY-TO-PURPLE CRYSTALS.
Gray to purple, crystalline solid.

Color/Form

Needles from alcohol or benzene
White crystalline solid
Gray to purple, crystalline solid

XLogP3

3.5

Boiling Point

788 °F at 760 mm Hg (NIOSH, 2016)
368.0 °C
402 °C (est)
368 °C
788°F

LogP

3.51 (LogP)
log Kow = 3.51
3.51

Melting Point

270 to 271 °F (NTP, 1992)
132.5 °C
132-133 °C
270-271°F
271°F

UNII

1SDI2328UX

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H350: May cause cancer [Danger Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

3,3'-Dichlorobenzidine is used as the salt in making dyes. An overview is available from the ATSDR ToxFAQs, a web site on information about contaminants found at hazardous waste sites, produced in cooperation between the Agency for Toxic Substances & Disease Registry and the Centers for Disease Control. (SRC)

Pharmacology

3,3-Dichlorobenzidine is a synthetic, light-sensitive, gray to purple crystalline solid that is insoluble in cold water but is soluble in ether, benzene, glacial acetic acid and alcohol. It is used primarily in the manufacture of pigments for printing ink, textiles, paper, paint, rubber, and plastics and as a curing agent for isocyanate-containing polymers and solid urethane plastics. When heated to decomposition, 3,3-dichlorobenzidine emits toxic fumes of chlorinated compounds and nitrogen oxides. The primary routes of potential human exposure to 3,3-dichlorobenzidine are inhalation of airborne dust, ingestion of contaminated well water by those living near hazardous waste sites, and dermal contact, primarily during industrial operations. Contact with this compound may cause dermatitis. It is reasonably anticipated to be a human carcinogen. (NCI05)

MeSH Pharmacological Classification

Carcinogens

Mechanism of Action

Although data from the existing human and animal studies indicate that 3,3'-dichlorobenzidine is minimally toxic, its mechanism of toxicity appears to be well defined, deriving mainly from adduction of DNA. The available data suggest that the metabolism of 3,3'-dichlorobenzidine begins with the formation of nitroso derivatives which yield a sulfinic acid amide with hemoglobin in erythrocytes. This has been suggested to be a mechanism for adduct formation. However, N-oxidation at one of the two nitrogens could occur in the parent diamine, the monoacetyl, or the diacetyl derivative. N-Hydroxy-dichlorobenzidine and N-hydroxy-N'-acetyl-dichlorobenzidine could arise from either direct N-oxidation of the amino group or by deacetylation of the hydroxamic acid. Peroxidative activation of 3,3'-dichlorobenzidine will yield 3,3'-dichlorobenzidine diimine which causes DNA damage in bladder which might be responsible for tumor formation in this target in dogs and possibly humans. In rodents, N-oxidation of the monoacetyl derivative is an important step of metabolic activation ... .

Vapor Pressure

4.1X10-6 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

91-94-1
86349-58-8

Wikipedia

3,3'-dichlorobenzidine

Biological Half Life

0.74 Days
Male Wistar rats & male beagles given (14)C-3,3'-dichlorobenzidine (0.2 mg/kg body wt), IV dissolved in 0.5% Tween 20R in water displayed multiphasic blood clearances. The final phase, predominated by 24 hr after treatment, had half-life of 68 hr in rats & 86 hr in dogs.
The disposition of the carcinogen, 3,3'-dichlorobenzidine, was studied in the male rat following oral admin. (14)C-3'3-dichlorobenzidine was absorbed by the rat with the maximum plasma radioactivity levels being found within 8 hr after dosing. ... The elimination of radioactivity from the plasma, liver, kidney and lung was biphasic, showing an initial rapid decline (half-lives 1.68, 5.78, 7.14, and 3.85 hr, respectively) followed by a slower disappearance phase (half-lives 33.0, 77.0, 138.6, and 43.3 hr, respectively).
... About 8% of administered radioactivity was excreted in the urine of dogs and 84% in feces in 7 days when dogs were injected iv with radioactive material. It cleared from the blood with a half-life of 0.3 to 1.7 hours during the first few hours; after 24 hours clearance is much slower (half-life 88 hours). ...
Male Wistar rats (110 to 300 g) were given 0.2 mg/kg (14)C-dichlorobenzidine by injection into the tail vein, the label disappeared from the blood with a half-life of 0.2 to 1.4 hours during the early phase and 65 hours after 24 hours. ...
For more Biological Half-Life (Complete) data for 3,3'-DICHLOROBENZIDINE (6 total), please visit the HSDB record page.

Use Classification

Hazardous Air Pollutants (HAPs)
Health Hazards -> Carcinogens, Mutagens

Methods of Manufacturing

3,3'-Dichlorobenzidine is made from o-nitrochlorobenzene by reduction with zinc dust and sodium hydroxide solution and subsequent rearrangement with dilute hydrochloric acid or sulfuric acid.
Preparation from o-chloronitrobenzene.

General Manufacturing Information

[1,1'-Biphenyl]-4,4'-diamine, 3,3'-dichloro-: ACTIVE
3,3'-Dichlorobenzidine was 1st synthesized from ortho-chloronitrobenzene in 1900

Analytic Laboratory Methods

Method: NIOSH 5509, Issue 2; Procedure: HPLC with ultraviolet detection; Analyte: 3,3'-dichlorobenzidine; Matrix: air; Detection Limit: 0.05 ug/sample.
Method: OSHA 65; Procedure: gas chromatography using an electron capture detector; Analyte: 3,3'-dichlorobenzidine; Matrix: air; Detection Limit: 3.9 parts per trillion (40 ng/cu m).
Method: DOE OM100R; Procedure: gas chromatography/mass spectrometry; Analyte: 3,3'-dichlorobenzidine; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 86 ug/L.
Method: EPA-EAD 605; Procedure: high performance liquid chromatography with electrochemical detection; Analyte: 3,3'-dichlorobenzidine; Matrix: wastewater and other waters; Detection Limit: 0.13 ug/L.
For more Analytic Laboratory Methods (Complete) data for 3,3'-DICHLOROBENZIDINE (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

... detected in human urine by colorimetry using chloramine. The detection limit is 0.1 mg/kg.
Gas chromatographic (GC) methods are described for trace analysis of 3,3'-dichlorobenzidine & its dihydrochloride salt in human urine. Residues are adsorbed by percolating sample through a column of XAD-2, eluted with acetone, & cleaned up with acid-base partitioning & a silica gel column. Residues are assayed by gas chromatography either as free amine or after conversion to the pentafluoropropionyl deriv by using an electron capture or a rubidium-sensitive thermionic-type detector. Min detectable residues in human urine are about 60 ppt as determined by electron capture EC-GC of the pentafluoropropionyl deriv.
The sensitivity of an existing colorimetric method for measurement of 3,3'-dichlorobenzidine in urine was extended into the low ppb range. The method involves extraction of 3,3'-dichlorobenzidine from urine & then reaction with Chloramine-T. The detection of 3,3'-dichlorobenzidine is linear over range of 1-20 ppb. Linear regression calibration curve for a group of 44 control urines containing 1-20 ppb of 3,3-'dichlorobenzidine had a relative standard deviation of 4.6%. Mean extraction recovery was 68%. Spectrophotometric scanning of the soln containing the color reaction product from urine, concn approx 1-2 ppb, yielded spectra with distinguishable characteristic max. Such spectra potentially minimize the false-positive results.
A method is given for the of detection of trace levels of benzidine, 3,3'-dichlorobenzidine, and their acetylated and conjugated products in human and hamster urine by liquid or gas chromatography, after possible exposure to Direct Black 38 and Pigment Yellow 12. Recoveries from hamster urine were good at greater than or equal to 0.1 mg/l for all cmpds except benzidine which was approx 54 and 11% at 0.5 and 0.1 mg/l, resp. Recovery for all test compounds in human urine was 0.1 mg/l. The repeatability of the assay for all levels was approx within 6%.
3,3'-dichlorobenzidine (DCB) is suspected to be carcinogenic in experimental animal and human. Several studies have investigated excretion of metabolites in urine, hemoglobin adduction and cancer incidence among workers exposed occupationally to DCB. In these researches, metabolites of DCB had a very important role. The purpose of this study was to develop the urinary monitoring method of its metabolites from rats exposed with DCB, by easily synthesizing them in the laboratory. N,N'-diacetyl-DCB was easily synthesized with DCB in pyridine by adding sufficient acetyl chloride or acetic anhydride. N-acetyl-DCB was isolated from the supernatant, which made by adding 21/microL acetyl chloride (more 3 times than DCB in moles) to 32 mg DCB in 2 mL pyridine and 0.3 mL acetic acid. Gas chromatography/mass spectrometry (GC/MS) was used for the identification, gas chromatography nitrogen phosphorous detection (GC-NPD) for the quantification and gas chromatography flame ionization detection (GC-FID) for the determination of purity. The base peak of DCB, N-acetyl-DCB and N,N'-diacetyl-DCB was 252 m/z. The other main peaks were 294 m/z for N-acetyl-DCB, and 294 and 336 m/z for N,N'-diacetyl-DCB. The purities of N-acetyl-DCB and N,N'-diacetyl-DCB were identified as 98.82 and 98.72% by GC-FID, respectively. After treatment orally to rats with 20 mg DCB/kg body weight for 2 weeks, the urinary excretion amount of DCB was nearly constant at range of 0.11-0.18 mg/L for 2 weeks. But excretion of N-acetyl-DCB was continually increased from 1.30 mg/L on 1st day to 4.15 mg/L on 14th day. And level of N,N'-diacetyl-DCB in urine was sharply increased from 2.13 mg/L on 1st day to 11.00 mg/L on 14th day.

Storage Conditions

Stable under recommended storage conditions.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Admin in conjunction with other chem: 9 groups of 22 (& 1 of 96) male Wistar rats were given the following cmpd alone or in sequence for a period of 4 wk per cmpd: Ortho-N-butyl-N-(4-hydroxybutyl)nitrosamine (0.01% in drinking-water), N-(4-(5-nitro-2-furyl)-2-thiazolyl)formamide (0.15% in diet), N-fluorenylacetamide (0.025% in diet), & 3,3'-dichlorobenzidine (0.3% in diet). An untreated control group consisted of 12 rats. The animals were killed when 40 wk old. 3,3'-Dichlorobenzidine when given in sequence with 1 or more of the other cmpd induced histological changes of liver (cystic change of bile ducts & oval cell proliferation) in 44-60% of animals (p< 0.05 when compared with ... /control group/). No change was seen in liver when 3'3-dichlorobenzidine was given alone. Incidence of urinary bladder tumors was not significantly incr when 3,3'-dichlorobenzidine was added to diet.
A synergistic role for 3,3'-dichlorobenzidine in the development of bladder cancer has been suggested. This was proposed in a study in which no carcinomas were found in any rats admin one of the following: 0.03% 3,3'-dichlorobenzidine in the diet, 0.001% BBN (N-butyl-N-(hydroxybutyl)nitrosamine) in drinking water, 0.0005% 2-acetylaminofluorene (2-AAF) in the diet, or 0.04% N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) in the diet for a period of 40 wk ... . However, when BBN plus 3,3'-dichlorobenzidine were fed together at the same dose levels as above, there was a marked incr in the presence of papillary or nodular hyperplasia in the rat bladder, and the appearance of one papilloma. Based on these findings, the authors suggested that 3,3'-dichlorobenzidine had a synergistic effect on the cacinogenicity of BBN. In rats sequentially admin BBN (0.01%), FANFT (0.15%), 2-AAF (0.025%), and 3,3'-dichlorobenzidine (0.03%) for 4 wk each, the incidence of bladder cancer after admin of the 4 chemicals was no different than after admin of the first 3, suggesting no interactive effect of any type for 3,3'-dichlorobenzidine ...
DCB, 3,3'-dichlorobenzidine, is used primarily as an intermediate in the manufacture of diarylide yellow or azo red pigments for printing ink, textile, paint, and plastics. It is also used in tattoo inks. In this article, we investigate light-induced toxicity of DCB in both bacteria and human Jurkat T-cells. DCB itself is not toxic or mutagenic to Salmonella typhimurium TA102, but is photomutagenic at concentrations as low as 2 microM and phototoxic at concentrations >100 microM when bacteria are exposed to DCB and light at the same time (1.2 J/cm2 of UVA and 2.1 J/cm2 of visible light). Furthermore, DCB is both photocytotoxic and photogenotoxic to human Jurkat T-cells. Under a light irradiation dose of 2.3 J/cm2 of UVA and 4.2 J/cm2 of visible light, it causes the Jurkat T-cells to become nonviable in a DCB dose-dependent manner and the nonviable cells reaches 60% at DCB concentrations higher than 50 microM. At the same time, DNA fragmentation is observed for cells exposed to both DCB and light, determined by single cell gel electrophoresis (alkaline comet assay). As much as 5% (average) DNA fragmentation was observed when exposed to 200 microM DCB and light irradiation. This suggests that DCB can penetrate the cell membrane and enter the cell. Upon light activation, DCB in the cells can cause various cellular damages, leading to nonviable Jurkat T-cells. It appears, the nonviable cells are not caused solely by fragmentation of cellular DNA, but by other damages such as to proteins and cell membranes, or DNA alkylation. Therefore, persons exposed to DCB through environmental contamination or through tattoo piercing using DCB-containing inks must not only concern about its toxicity without exposing to light, but also its phototoxicity.

Dates

Last modified: 08-15-2023

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